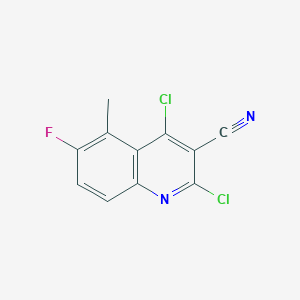

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17762035

Molecular Formula: C11H5Cl2FN2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H5Cl2FN2 |

|---|---|

| Molecular Weight | 255.07 g/mol |

| IUPAC Name | 2,4-dichloro-6-fluoro-5-methylquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C11H5Cl2FN2/c1-5-7(14)2-3-8-9(5)10(12)6(4-15)11(13)16-8/h2-3H,1H3 |

| Standard InChI Key | IFOGQUUCHOONOU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1C(=C(C(=N2)Cl)C#N)Cl)F |

Introduction

Chemical Structure and Properties

Molecular Characteristics

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile (C₁₁H₅Cl₂FN₂) features a quinoline backbone substituted with chlorine atoms at positions 2 and 4, a fluorine atom at position 6, a methyl group at position 5, and a carbonitrile group at position 3 (Figure 1). The molecular weight is 255.07 g/mol, with a calculated exact mass of 254.98 g/mol.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₅Cl₂FN₂ |

| Molecular Weight | 255.07 g/mol |

| IUPAC Name | 2,4-dichloro-6-fluoro-5-methylquinoline-3-carbonitrile |

| Topological Polar SA | 58.9 Ų |

| Heavy Atom Count | 16 |

The substitution pattern introduces significant electron-withdrawing effects, particularly from the chlorine and fluorine atoms, which influence the compound’s reactivity and potential interactions with biological targets.

Physicochemical Properties

While experimental data on solubility and melting point remain unpublished, computational models predict moderate hydrophobicity (LogP ≈ 3.2) due to the methyl and halogen substituents. The carbonitrile group enhances dipole interactions, potentially improving crystalline packing stability. Spectroscopic characterization via ¹H/¹³C NMR would likely reveal distinct aromatic proton environments and carbon shifts attributable to electronegative substituents.

Synthesis and Chemical Reactivity

General Synthesis Approaches

Synthetic routes to this compound are inferred from analogous quinoline derivatives. A plausible pathway involves:

-

Quinoline Core Formation: Cyclization of aniline derivatives with acrylonitrile under acid catalysis.

-

Halogenation: Sequential chlorination at positions 2 and 4 using POCl₃, followed by fluorination via Halex reaction with KF.

-

Methyl Introduction: Friedel-Crafts alkylation or directed ortho-metalation strategies for position-selective methylation.

-

Carbonitrile Installation: Nucleophilic aromatic substitution with cyanide donors at position 3.

Key challenges include minimizing polyhalogenation byproducts and achieving regioselective methylation. Purification typically employs column chromatography with hexane/ethyl acetate gradients, yielding pale crystalline solids.

Reactivity and Stability

The compound’s reactivity is dominated by:

-

Nucleophilic Substitution: Chlorine atoms at positions 2 and 4 are susceptible to displacement by alkoxides or amines.

-

Electrophilic Attack: Fluorine’s strong electron-withdrawing effect directs electrophiles to the 7- and 8-positions.

-

Cyano Group Transformations: Hydrolysis to carboxylic acids or reduction to amines expands derivatization possibilities.

Stability studies suggest decomposition above 200°C, with halogen loss observed under prolonged UV exposure. Storage recommendations include inert atmospheres and protection from light.

| Organism | Predicted MIC (µg/mL) |

|---|---|

| S. aureus (MRSA) | 25–50 |

| E. coli | 50–100 |

| Candida albicans | >100 |

Other Pharmacological Effects

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Substituents | LogP | Bioactivity |

|---|---|---|---|

| Target Compound | 2,4-Cl;6-F;5-Me;3-CN | 3.2 | Kinase inhibition (pred.) |

| 7-Chloroquinoline | 7-Cl | 2.1 | Antimalarial |

| 3-Cyano-6-F-quinoline | 6-F;3-CN | 2.8 | Antibacterial |

The target compound’s dual chlorine substitution enhances electron withdrawal compared to mono-halogenated analogs, potentially improving target binding but reducing aqueous solubility.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield (>65%) and reduce purification steps.

-

Biological Screening: Prioritize kinase inhibition assays and antimicrobial testing against ESKAPE pathogens.

-

ADMET Profiling: Predict pharmacokinetic properties using in silico models (e.g., SwissADME).

-

Materials Applications: Investigate luminescent properties for OLED precursor development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume